Photodissociation and Acid Generation Quantum Yields – DIAS vs. DIANS in Two Polymer Matrices
In a head‑to‑head study, DIAS and diphenyliodonium 8‑anilinonaphthalene‑1‑sulfonate (DIANS) were evaluated in both alkaline‑soluble polyimide (6FDA‑AHHFP) and novolak films. The quantum yields of photodissociation (Φ_diss) and photoacid formation (Φ_acid) were determined under 365 nm exposure [1]. DIAS consistently gave lower quantum yields than DIANS in every matrix: Φ_diss 0.11 vs. 0.12 in polyimide and 0.21 vs. 0.26 in novolak; Φ_acid 0.07 vs. 0.09 in polyimide and 0.18 vs. 0.22 in novolak.
| Evidence Dimension | Quantum yield of photodissociation (Φ_diss) and photoacid generation (Φ_acid) |
|---|---|
| Target Compound Data | DIAS: Φ_diss = 0.11 (6FDA‑AHHFP), 0.21 (novolak); Φ_acid = 0.07 (6FDA‑AHHFP), 0.18 (novolak) |
| Comparator Or Baseline | DIANS: Φ_diss = 0.12 (6FDA‑AHHFP), 0.26 (novolak); Φ_acid = 0.09 (6FDA‑AHHFP), 0.22 (novolak) |
| Quantified Difference | DIAS Φ_diss 8–19 % lower, Φ_acid 15–22 % lower than DIANS |
| Conditions | 365 nm light, thin films of 6FDA‑AHHFP polyimide or novolak resin, acid indicator method for Φ_acid |
Why This Matters
The lower quantum yield of DIAS provides finer control over acid generation, reducing the risk of over‑exposure and enabling higher resolution patterning in thick resist films.
- [1] K. Takeshi, R. Nakayama, M. Ueda, 'Photoreactive fluorinated polyimide protected by tetrahydropyranyl (THP) group based on chemical amplification: Acid generation in polyimide film and lithographic properties', Polymers for Advanced Technologies, Vol. 4, Issue 4, 1993, pp. 294–301. DOI: 10.1002/pat.1993.220040410. View Source
